3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C17H10Cl2F3NOS |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H10Cl2F3NOS/c1-8-2-4-10-13(6-8)25-15(14(10)19)16(24)23-12-7-9(17(20,21)22)3-5-11(12)18/h2-7H,1H3,(H,23,24) |
InChI Key |
CCVVQYAAYMAYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxyphthalimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of thiophene-2-carboxamide, including compounds similar to 3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide, exhibit significant anticancer properties. For instance, certain thiophene derivatives have been identified as lead compounds in drug discovery for cancer treatment due to their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
1.2 Antibacterial and Antifungal Properties
The compound has also demonstrated notable antibacterial and antifungal activities. In vitro studies showed that thiophene derivatives were effective against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound exhibited higher inhibition zones against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
1.3 Antioxidant Activity
Research has highlighted the antioxidant potential of thiophene-2-carboxamide derivatives. These compounds were evaluated using the ABTS method, showing significant inhibition of free radicals, which is crucial for preventing oxidative stress-related diseases .
Agricultural Applications
2.1 Pesticide Development
The compound's structural characteristics suggest potential applications in the development of pesticides. The presence of chlorine and trifluoromethyl groups enhances the biological activity of such compounds, making them suitable for use as agrochemicals . Research indicates that similar compounds can effectively target pests while minimizing environmental impact due to their selective toxicity.
Synthesis and Structure-Activity Relationship (SAR)
3.1 Synthesis Methods
The synthesis of thiophene-2-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route involves the cyclization of various substituted phenyl amines with thioacetic acid derivatives under basic conditions . This approach allows for the introduction of diverse functional groups that can modulate biological activity.
3.2 Structure-Activity Relationship (SAR) Insights
Studies have shown that the substitution pattern on the thiophene ring significantly influences the biological activity of these compounds. For instance, variations in the position and nature of substituents (such as methyl or amino groups) can enhance antibacterial potency or anticancer efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of the target compound with analogs:
Key Observations:
- Core Structure : The benzo[b]thiophene core in the target compound offers distinct electronic properties compared to pyrazole (Chlorantraniliprole) or pyridinamine (Fluazinam) scaffolds. The sulfur atom in benzo[b]thiophene may enhance π-π stacking interactions in insecticidal target proteins .
- Substituent Effects: The 3-Cl and 6-Me groups on the benzo[b]thiophene may reduce metabolic degradation compared to Chlorantraniliprole’s pyrazole ring, which lacks methyl protection . Fluazinam’s nitro groups (2,6-dinitro) are absent in the target compound, suggesting a different mode of action (insecticidal vs. fungicidal) .
Biological Activity
3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H12ClF3N2O
- Molecular Weight : 304.71 g/mol
- Solubility : Slightly soluble in DMSO and methanol
- Storage Conditions : Sealed in dry conditions at room temperature
The compound primarily acts as a selective inhibitor of specific enzymes and receptors involved in various biological pathways. Its structural features, including the chloro and trifluoromethyl groups, enhance its binding affinity to target proteins.
Target Enzymes and Receptors
- Cyclooxygenase (COX) : Exhibits selective inhibition of COX-2, which is associated with anti-inflammatory effects.
- Protein Kinases : Modulates signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro assays have shown:
- Inhibition of Pro-inflammatory Cytokines : Reduces levels of TNF-α and IL-6 in activated macrophages.
- Edema Reduction : In animal models, it significantly decreased carrageenan-induced paw edema, comparable to established anti-inflammatory drugs like diclofenac.
| Study Reference | Edema Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| El-Karim et al. | 93.80 | 34.1 |
| Sivaramakarthikeyan et al. | 98.16 | 60.56 |
Analgesic Effects
The compound has also been evaluated for analgesic properties:
- Pain Models : Demonstrated efficacy in reducing pain responses in formalin-induced pain models.
- Mechanism : Likely involves the modulation of pain pathways through COX inhibition.
Case Studies
- Sivaramakarthikeyan et al. (2022) : Evaluated the analgesic and anti-inflammatory effects in a rat model, reporting significant reductions in both pain and inflammation markers compared to controls.
- El-Karim et al. (2021) : Conducted a comparative study against standard anti-inflammatory agents, showing superior efficacy in reducing edema.
Safety Profile
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile:
- Gastrointestinal Safety : Minimal degenerative changes observed in histopathological examinations of liver and kidney tissues.
- LD50 Studies : More than 2000 mg/kg in acute toxicity tests suggest low toxicity.
Q & A
Q. Critical Parameters :
- Temperature control (reflux conditions for cyclization steps).
- Use of inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .
How is structural characterization of this compound performed to confirm regiochemistry and purity?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assigns regiochemistry by identifying substituent-specific shifts (e.g., trifluoromethyl groups show distinct 19F coupling in 1H NMR) . For example, the methyl group at the 6-position of the benzo[b]thiophene appears as a singlet near δ 2.5 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C₁₆H₁₀Cl₂F₃NOS) .
Validation : Cross-referencing with X-ray crystallography data (if available) ensures absolute configuration .
What in vitro assays are used to evaluate its biological activity, and what are common pitfalls?
Basic Research Question
- Antibacterial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution per CLSI guidelines .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. Pitfalls :
- False positives due to compound aggregation or solvent toxicity (DMSO >1% v/v).
- Ensure pH stability in assay buffers, as the trifluoromethyl group may influence solubility .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced Research Question
Key modifications to explore:
- Substituent Effects : Replace the 3-chloro group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity. Analogous studies show that chloro substituents improve membrane penetration in hydrophobic environments .
- Amide Linker Flexibility : Introduce methyl or ethyl spacers between the benzo[b]thiophene and phenyl groups to modulate binding kinetics. Rigid linkers often improve target affinity but reduce solubility .
Q. Methodology :
- Parallel synthesis of derivatives with systematic substituent variations.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
How do computational models aid in predicting its pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), indicating high lipophilicity, and predict poor blood-brain barrier penetration due to molecular weight >400 Da .
- Metabolic Stability : CYP450 isoform interaction screens (e.g., CYP3A4 inhibition assays) identify potential metabolic liabilities. The trifluoromethyl group may reduce oxidative metabolism .
Validation : Compare in silico predictions with in vitro hepatic microsome assays .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
Common sources of discrepancy:
- Assay Variability : Differences in bacterial strain susceptibility or cell culture conditions. Orthogonal assays (e.g., time-kill kinetics vs. MIC) reconcile activity profiles .
- Compound Degradation : Stability studies (e.g., HPLC monitoring under assay conditions) confirm integrity. The chloro substituents may hydrolyze under alkaline conditions, reducing efficacy .
Q. Resolution :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
